An In-depth Technical Guide to the Physical Properties of 2',6'-Dichloroacetophenone
An In-depth Technical Guide to the Physical Properties of 2',6'-Dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its chemical structure, characterized by a phenyl ring substituted with two chlorine atoms and an acetyl group, makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and dyes.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2',6'-Dichloroacetophenone, outlines standard experimental methodologies for their determination, and presents logical workflows relevant to its handling and synthesis.
Chemical and Physical Properties
The fundamental properties of 2',6'-Dichloroacetophenone are summarized below. These data are essential for designing synthetic routes, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 2040-05-3 | [1][3][4][5] |
| Molecular Formula | C₈H₆Cl₂O | [1][3][4] |
| Molecular Weight | 189.04 g/mol | [3][4][5][6] |
| Appearance | White to light yellow crystalline solid or powder.[1][3] | [1][3] |
| Melting Point | 37-41 °C (lit.) | [3][5][7] |
| Boiling Point | 176-180 °C at 83 mmHg | [2][3] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone.[1][3] | [1][2][3] |
| Flash Point | > 230 °F (> 110 °C) | [3] |
| Storage Conditions | Store at room temperature in a dry, well-sealed container.[1][2][3] | [1][2][3] |
| InChI Key | HYBDSXBLGCQKRE-UHFFFAOYSA-N | [1][3][5][6][7] |
Experimental Protocols
The determination of the physical properties of 2',6'-Dichloroacetophenone relies on standard laboratory techniques. While specific documented protocols for this compound are not detailed in the provided search results, the following outlines the generally accepted methodologies.
1. Melting Point Determination (Capillary Method)
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method is a common and accurate technique for determining the melting point range of a crystalline solid.
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Methodology:
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A small, finely powdered sample of 2',6'-Dichloroacetophenone is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range. The literature value is 37-41 °C.[5][7]
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2. Boiling Point Determination (Distillation Method)
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at atmospheric pressure, vacuum distillation is employed.
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Methodology:
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A sample of 2',6'-Dichloroacetophenone is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
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A manometer is included in the setup to accurately measure the pressure within the system.
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The flask is heated, and the pressure is reduced to the desired level (e.g., 83 mmHg).[2][3]
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The temperature at which the liquid boils and the vapor condenses on the thermometer bulb, resulting in a steady dropwise collection of distillate, is recorded as the boiling point at that specific pressure.
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3. Solubility Assessment
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Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is typically determined by qualitative or quantitative methods.
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Methodology:
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Qualitative: A small amount of 2',6'-Dichloroacetophenone is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated. Visual inspection determines if the solid dissolves completely, partially, or not at all. It is known to be insoluble in water but soluble in organic solvents.[1][3]
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Quantitative: A saturated solution is prepared by adding an excess of the compound to a known volume of solvent at a specific temperature. The solution is stirred until equilibrium is reached. The undissolved solid is filtered off, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.
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Logical Relationships and Workflows
The following diagrams illustrate the relationships between the compound's properties and its applications, as well as a generalized workflow for its synthesis. As 2',6'-dichloroacetophenone is primarily a synthetic intermediate, no established biological signaling pathways are associated with it.
References
- 1. guidechem.com [guidechem.com]
- 2. 2',6'-Dichloroacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. 2',6'-Dichloroacetophenone | 2040-05-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2′,6′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2',6'-Dichloroacetophenone | C8H6Cl2O | CID 74877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2′,6′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
